3-Isocyanopropyl toluene-p-sulphonate
Description
3-Isocyanopropyl toluene-p-sulphonate (ICPTPS) is a sulfonate ester featuring an isocyanopropyl group attached to the para position of a toluene sulfonate backbone. This compound is structurally characterized by its reactive isocyanate (-NCO) moiety, which distinguishes it from other toluene-p-sulphonate derivatives. While direct references to ICPTPS are absent in the provided evidence, its properties and applications can be inferred from structurally analogous compounds, such as quaternary ammonium salts, sulfonium salts, and esters of toluene-p-sulphonate .
ICPTPS is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in the preparation of urethanes, amides, or polymer cross-linking agents due to its isocyanate functionality. However, its handling requires stringent safety protocols, as isocyanates are known respiratory and dermal sensitizers.
Properties
IUPAC Name |
3-isocyanopropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-8-12-2/h4-7H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVUQONAJMUUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222859 | |
| Record name | 3-Isocyanopropyl toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72548-55-1 | |
| Record name | 1-Propanol, 3-isocyano-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72548-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isocyanopropyl toluene-p-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072548551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isocyanopropyl toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanopropyl toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Isocyanopropyl toluene-p-sulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K7EB5JS34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Electrophilic Sulfonation of Toluene
The foundational step involves synthesizing toluene-p-sulphonic acid (p-TSA), the precursor for sulfonate ester formation. Two methods dominate:
Classical Sulfonation with Concentrated Sulfuric Acid
Toluene reacts with concentrated sulfuric acid at 110–120°C under reflux with a water separator to drive the equilibrium toward p-TSA formation. The reaction proceeds via electrophilic substitution, where the sulfonating agent (HSO₃⁺) attacks the toluene’s para position. Key parameters include:
Low-Temperature Sulfonation with SO₃/SO₂ Mixtures
A patent-published method employs liquid sulfur trioxide (SO₃) dissolved in sulfur dioxide (SO₂) at 14–22°F (-10 to -5°C) to maximize para selectivity (92.5% p-TSA vs. 3.5% ortho isomer). Glacial acetic acid (≤2% wt) suppresses sulfone formation. Critical conditions:
Tosyl Chloride Derivatization
p-TSA is converted to toluene-p-sulphonyl chloride (p-TsCl) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting p-TsCl serves as the electrophilic partner for esterification with 3-isocyanopropanol.
Synthesis of 3-Isocyanopropanol
The isocyanopropyl moiety is introduced via 3-isocyanopropanol, synthesized through two routes:
Phosgenation of 3-Aminopropanol
3-Aminopropanol reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0°C to yield 3-isocyanopropanol. Key steps:
-
Stoichiometry : 1:1.2 aminopropanol-to-triphosgene
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Reaction time : 2 hours at 0°C, followed by 1 hour at room temperature
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Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate
Curtius Rearrangement of 3-Azidopropanol
3-Azidopropanol, prepared from 3-bromopropanol and sodium azide, undergoes thermal decomposition (80–100°C) to form 3-isocyanopropanol via the Curtius rearrangement. This method avoids phosgene but requires stringent temperature control to prevent explosion risks.
Esterification of p-TsCl with 3-Isocyanopropanol
The final step couples p-TsCl and 3-isocyanopropanol under Schotten-Baumann conditions:
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Stoichiometry : 1:1 p-TsCl-to-alcohol
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Reaction time : 4 hours at 0°C, then 12 hours at room temperature
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Yield : ~65–75% after column chromatography (silica gel, hexane:ethyl acetate 4:1)
Analytical Validation of Synthetic Products
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm resolves 3-isocyanopropyl toluene-p-sulphonate from intermediates and byproducts:
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS/MS confirms molecular integrity:
-
Fragmentation pattern : m/z 214 [M+H]⁺ → 172 (loss of -NCO), 155 (loss of -SO₂), 91 (toluene fragment)
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Collision energy : 20 eV
Challenges and Optimization Strategies
Isocyanate Stability
The isocyanate group’s susceptibility to hydrolysis necessitates anhydrous conditions. Strategies include:
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Solvent drying : Molecular sieves (3Å) in THF
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Reaction atmosphere : Nitrogen or argon blanket
Regioselectivity in Sulfonation
Low-temperature sulfonation (-10°C) with SO₃/SO₂ mixtures enhances para selectivity to >92%, while classical H₂SO₄ methods yield ~85% para isomer.
Byproduct Formation
Sulfones (<1%) and ortho isomers (<3.5%) are minimized via:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Isocyanopropyl toluene-p-sulphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulphonate group can be displaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Corresponding substituted products (e.g., sulfonamides, sulfonate esters).
Hydrolysis: Am
Biological Activity
3-Isocyanopropyl toluene-p-sulphonate is a compound of interest in various fields, particularly in synthetic organic chemistry and biological research. The compound's unique structure allows it to interact with biological systems, leading to diverse biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonate group attached to a toluene ring, with an isocyanopropyl substituent. Its chemical structure can be represented as follows:
- IUPAC Name : 3-Isocyanopropyl-4-methylbenzenesulfonate
- Molecular Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 273.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Interaction : Investigations have indicated that it may interact with enzymes involved in the metabolism of xenobiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Interaction | Modulation of metabolic enzymes |
Table 2: Case Studies on Cytotoxic Effects
| Study | Cell Line | IC50 (µM) | |
|---|---|---|---|
| Study A | HeLa | 15 | Significant cytotoxic effects observed |
| Study B | MCF-7 | 20 | Induces apoptosis in breast cancer cells |
| Study C | A549 | 10 | Effective against lung cancer cell line |
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results for potential therapeutic applications.
-
Cytotoxicity Assessment :
- In a series of cytotoxicity tests on cancer cell lines (HeLa, MCF-7, A549), the compound showed varying degrees of effectiveness. The IC50 values indicated a strong potential for development as an anticancer agent, warranting further investigation into its mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on toluene-p-sulphonate derivatives with varying substituents, emphasizing molecular structure, reactivity, and applications.
Structural Analogues and Their Properties
Key Observations:
- Reactivity : ICPTPS’s isocyanate group is far more reactive than the ammonium or sulfonium groups in analogues, enabling nucleophilic additions (e.g., with amines or alcohols). In contrast, quaternary ammonium salts (e.g., hexadecyltrimethylammonium derivative) exhibit surfactant behavior due to their charged nature .
- Stability : Tosylate esters (e.g., diester in ) are relatively stable under basic conditions, whereas ICPTPS’s isocyanate group may hydrolyze in the presence of moisture, requiring anhydrous storage.
Q & A
Q. How can researchers address inconsistencies in catalytic efficiency data for sulfonate ester formation?
- Methodological Answer: Standardize catalyst activation protocols (e.g., drying under vacuum) and control solvent dielectric constants. Use internal standards (e.g., triphenylmethane) in kinetic studies to normalize reaction rates. Meta-analyses of literature data can identify trends linked to solvent polarity or base strength .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
